

Application Notes & Protocols: Purity Assessment of (7-Methyl-1H-indazol-5-YL)methanol

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Compound of Interest

Compound Name: (7-Methyl-1H-indazol-5-YL)methanol

Cat. No.: B3365374

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Introduction

(7-Methyl-1H-indazol-5-YL)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).^{[1][2]} The indazole scaffold is a core component of several small molecule kinase inhibitors and other targeted therapies.^[1] Given its role as a critical intermediate, ensuring the purity and quality of (7-Methyl-1H-indazol-5-YL)methanol is paramount for the safety, efficacy, and reproducibility of the final drug product.

Impurities can arise from various sources, including starting materials, intermediates from the synthetic route, by-products, and degradation products.^[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities.^{[3][4][5]} This document provides a comprehensive suite of analytical methods designed to deliver a robust and reliable assessment of the purity of (7-Methyl-1H-indazol-5-YL)methanol, in line with established pharmacopeial principles and regulatory expectations.^{[6][7][8][9]}

Analyte Properties & Considerations

A foundational understanding of the analyte's physicochemical properties is critical for methodical and effective analytical development.

Property	Value / Observation	Analytical Implication
Chemical Formula	<chem>C9H10N2O</chem> [10]	Molecular weight is 162.19 g/mol .
Structure	Indazole ring with methyl and hydroxymethyl substituents.	Possesses UV chromophore (indazole ring) suitable for UV detection. The presence of a polar hydroxyl group and a heterocyclic nitrogen makes it suitable for reversed-phase chromatography.
Potential Impurities	Organic (process-related, isomers), Inorganic (catalysts, reagents), and Residual Solvents. [11] [12]	A multi-modal analytical approach is required. HPLC for organic impurities, GC for residual solvents, and potentially other techniques for inorganic traces.
Solubility	Soluble in common organic solvents like methanol, acetonitrile, and DMSO.	Facilitates sample preparation for HPLC and NMR analysis.

Method 1: Reversed-Phase HPLC for Purity and Organic Impurity Profiling

3.1 Principle & Justification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary and most powerful technique for assessing the purity of non-volatile organic compounds.[\[13\]](#)[\[14\]](#) It separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[\[13\]](#)[\[15\]](#) This method is designed as a gradient elution to ensure the separation of impurities with a wide range of polarities, which is crucial for a comprehensive stability-indicating assay. The selection of a C18 column provides robust hydrophobic retention, while a buffered mobile phase ensures peak shape and reproducibility for the basic indazole moiety.

3.2 Experimental Protocol

This protocol must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16][17][18]

Parameter	Recommended Condition	Rationale / Notes
Instrument	HPLC or UHPLC system with UV/DAD detector.	DAD (Diode Array Detector) allows for peak purity analysis and selection of the optimal monitoring wavelength.
Column	C18, 150 mm x 4.6 mm, 3.5 μ m particle size.	A standard dimension C18 column offers a good balance of efficiency and backpressure.
Mobile Phase A	0.1% Formic Acid in Water.	Provides a controlled pH to ensure consistent ionization state of the analyte and impurities, leading to sharp, symmetrical peaks.
Mobile Phase B	0.1% Formic Acid in Acetonitrile.	Acetonitrile is a common organic modifier with good UV transparency and elution strength.[19]
Gradient Elution	0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B.	The shallow initial gradient allows for separation of polar impurities, while the steep ramp ensures elution of non-polar impurities in a reasonable time. A re-equilibration step is critical.
Flow Rate	1.0 mL/min.	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C.	Controlled temperature ensures retention time reproducibility.
Detection	UV at 254 nm.	Indazole derivatives typically exhibit strong absorbance in this region. Wavelength can be optimized using DAD.

Injection Volume	10 μ L.	
Sample Preparation	Accurately weigh ~10 mg of (7-Methyl-1H-indazol-5-YL)methanol and dissolve in 10 mL of Methanol/Water (50:50 v/v) to make a 1 mg/mL solution.	The diluent should be similar in composition to the initial mobile phase to prevent peak distortion.

3.3 System Suitability Test (SST)

Before sample analysis, inject a standard solution five times and verify that the system meets the criteria outlined in pharmacopeias like USP <621>.[6][20]

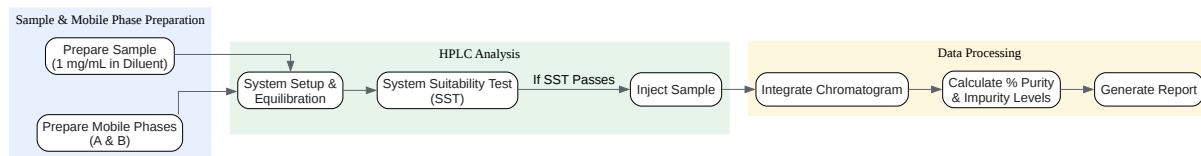
- Tailing Factor: ≤ 2.0
- Relative Standard Deviation (RSD) of Peak Area: $\leq 2.0\%$
- Theoretical Plates: ≥ 2000

3.4 Data Analysis & Reporting

Purity is typically calculated using the area percent method. The reporting threshold for impurities should be set according to ICH Q3A guidelines, which is often 0.05% for drug substances with a maximum daily dose of $\leq 2\text{g}$.[11]

- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
- Report any impurity exceeding the identification and qualification thresholds for further investigation.[12]

3.5 Workflow Diagram



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Caption: HPLC Purity Analysis Workflow.

Method 2: Headspace GC for Residual Solvent Analysis

4.1 Principle & Justification

Residual solvents are organic volatile chemicals used or produced during synthesis and must be controlled within strict limits defined by ICH Q3C.[21][22][23] Static headspace gas chromatography (HS-GC) is the standard technique for this analysis.[21][24] The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC system. This technique prevents non-volatile matrix components from contaminating the GC system and provides excellent sensitivity for most common solvents.

4.2 Experimental Protocol

Parameter	Recommended Condition	Rationale / Notes
Instrument	GC system with Headspace Autosampler and Flame Ionization Detector (FID).	FID provides a robust and near-universal response for organic solvents.
Column	6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., G43), 30 m x 0.53 mm, 3.0 μ m film.	This is a standard, USP-recommended phase for residual solvent analysis, offering good selectivity.
Carrier Gas	Helium or Hydrogen, at an appropriate constant flow or pressure.	
Oven Program	40 °C (hold 12 min), then ramp 10 °C/min to 240 °C (hold 10 min).	Program designed to separate a wide range of solvents from early eluting (e.g., methanol) to late eluting (e.g., dimethylformamide).
Injector Temp.	140 °C	
Detector Temp.	250 °C	
Headspace Vial	20 mL	
Sample Prep.	Accurately weigh ~100 mg of sample into a headspace vial. Add 5.0 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.	DMSO is a common high-boiling solvent for water-insoluble samples. [24] Water can be used if the sample is soluble.
HS Incubation	80 °C for 60 minutes.	Ensures equilibrium is reached for the partitioning of solvents into the headspace.
Quantitation	External standard calibration using a standard mix of expected solvents.	

4.3 Workflow Diagram



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Caption: Headspace GC Workflow for Residual Solvents.

Method 3: Confirmatory & Orthogonal Techniques

A comprehensive purity assessment relies on multiple analytical techniques to provide orthogonal data.

5.1 LC-MS for Impurity Identification

- Principle: By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the main peak and, crucially, any detected impurities. This data is invaluable for proposing empirical formulas and structures for unknown impurities, which is a requirement under ICH Q3A for any impurity above the identification threshold.[4]
- Protocol: The HPLC method described in Section 3.0 can be readily adapted. Formic acid is a volatile buffer compatible with mass spectrometry. An electrospray ionization (ESI) source in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

5.2 NMR Spectroscopy for Structural Confirmation

- Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation.[25] ^1H NMR provides information on the number and environment of protons, confirming the arrangement of substituents on the indazole ring. It is also highly effective at identifying and quantifying isomeric impurities, which may co-elute in HPLC.
- Protocol: A sample of ~5-10 mg is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). The presence of characteristic peaks for the methyl group, the methylene protons of the methanol group, and the aromatic protons will confirm the structure. The absence of unexpected signals confirms high purity.

5.3 Karl Fischer Titration for Water Content

- Principle: This is a specific and accurate method for the determination of water content. Purity results obtained by HPLC are often reported on an "as is" basis. To determine the purity of the anhydrous material, the water content must be subtracted.
- Protocol: A coulometric or volumetric Karl Fischer titrator is used. A sample is dissolved in an appropriate anhydrous solvent (e.g., methanol) and titrated against the Karl Fischer reagent.

Data Integration for a Comprehensive Purity Profile

No single method can define the absolute purity of a substance. A final purity value is assigned by integrating data from multiple orthogonal techniques.

6.1 Purity Assignment Calculation

A mass balance approach is often used: Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Residual Solvents by GC) - (% Water by Karl Fischer) - (% Non-volatile/Inorganic Impurities)

6.2 Example Data Summary Table

Analytical Method	Parameter Measured	Result	Specification
RP-HPLC	Purity (Area %)	99.85%	≥ 99.0%
RP-HPLC	Individual Unknown Impurity	0.08%	≤ 0.10%
RP-HPLC	Total Organic Impurities	0.15%	≤ 0.5%
HS-GC	Methanol ^[26]	150 ppm	≤ 3000 ppm (ICH Class 2)
HS-GC	Dichloromethane	< 50 ppm	≤ 600 ppm (ICH Class 2)
Karl Fischer	Water Content	0.20%	≤ 0.5%
Mass Balance	Assigned Purity	99.63%	≥ 99.0%

Conclusion

The analytical strategy detailed in this document provides a robust framework for the comprehensive purity assessment of **(7-Methyl-1H-indazol-5-YL)methanol**. The primary RP-HPLC method serves to quantify the main component and its organic impurity profile, while the orthogonal HS-GC method ensures control over residual solvents. Confirmatory techniques like LC-MS and NMR provide essential structural information and bolster confidence in the material's identity and quality. By integrating the results from these validated methods, researchers and drug development professionals can ensure that this critical intermediate meets the stringent quality standards required for pharmaceutical use.

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